molecular formula C9H5Cl2N3 B1422592 2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine CAS No. 1053658-39-1

2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine

Cat. No. B1422592
M. Wt: 226.06 g/mol
InChI Key: KMLGSIJEJLHTCN-UHFFFAOYSA-N
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Description

Triazines are a class of nitrogen-containing heterocycles. The triazine structure is a ring composed of three carbon atoms and three nitrogen atoms . They are well known and continue to be of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some triazines display important biological properties .


Synthesis Analysis

Triazine derivatives can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The complete range of 2,4,6-trisubstituted-1,3,5-triazines can be obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .


Molecular Structure Analysis

The molecular structure of triazines involves a six-membered ring with alternating carbon and nitrogen atoms .


Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

Triazines are generally stable compounds. Their physical and chemical properties can vary widely depending on their substitution patterns .

Scientific Research Applications

Synthesis and Reactivity

  • Derivatives Synthesis : The compound 2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine is used as a starting material for synthesizing various derivatives. For example, 2(4-chloro phenyloxy)-4,6-bisarylhydrazino-1,3,5-triazines have been prepared and characterized for their microbial activity against gram-positive and gram-negative bacteria (Chaudhari, Patel, & Hathi, 2007).

  • Catalytic Reactions : The compound reacts with alk-1-ynes in the presence of a catalytic amount of (Ph3P)4Pd, leading to the formation of 2-(alk-1′-ynyl)-derivatives. This illustrates its role in facilitating cross-coupling reactions (Menicagli, Samaritani, & Gori, 1999).

  • Host Framework Formation : 2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine derivatives have been used to form hexagonal open frameworks stabilized by weak intermolecular interactions, illustrating their potential in the field of crystal engineering (Saha et al., 2005).

Biological and Chemical Applications

  • Antimicrobial Agents : Derivatives of 2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine have been synthesized and evaluated for their antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Sareen, Khatri, Jain, & Sharma, 2006).

  • Material Science : The compound has been used as a photoinitiator or co-initiator for the polymerization of acrylate monomers. This application is significant in the field of material science and technology (Kabatc, Czech, & Kowalczyk, 2011).

  • SARS-CoV-2 Research : A study reported the synthesis of a derivative of 2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine with potential application as a SARS-CoV-2 agent, highlighting its relevance in contemporary medicinal chemistry research (Eno et al., 2022).

Safety And Hazards

Triazine compounds can have potential safety concerns. They can be harmful if swallowed and can cause skin irritation .

Future Directions

The research on triazine compounds is ongoing, with new synthetic methods and applications being developed . They are being investigated as biologically active small molecules exhibiting antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .

properties

IUPAC Name

2-chloro-4-(3-chlorophenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLGSIJEJLHTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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